5'-bromo-1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This specific compound features a beta-carboline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” typically involves multiple steps:
Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The beta-carboline core is known for its biological activity, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. This makes the compound of interest in biological research.
Medicine
Due to its biological activities, the compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” involves its interaction with various molecular targets. The beta-carboline core can interact with DNA, enzymes, and receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline compound with similar biological activities.
Spirooxindoles: Compounds with a spiro linkage and indole core, known for their diverse biological activities.
Uniqueness
The unique combination of the beta-carboline core, spiro linkage, and specific substituents in “5’-bromo-1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” sets it apart from other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22BrN3O2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5'-bromo-1'-methyl-2-(2-methylpropanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C23H22BrN3O2/c1-13(2)21(28)27-11-10-16-15-6-4-5-7-18(15)25-20(16)23(27)17-12-14(24)8-9-19(17)26(3)22(23)29/h4-9,12-13,25H,10-11H2,1-3H3 |
InChI Key |
LTRFGEZIQLMQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.